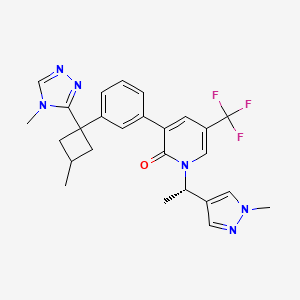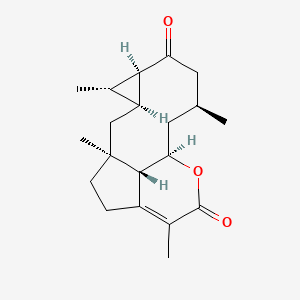
Clavirolide L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clavirolide L is a dolabellane-type diterpenoid isolated from the soft coral Clavularia viridis. This compound is notable for its unique structural characteristics, including a 1,11- and 3,5-fused tricyclic tetradecane scaffold. This compound has garnered significant attention due to its potent inhibition against HIV-1 without inhibiting the reverse transcriptase enzyme .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clavirolide L involves the isolation of dolabellane-type diterpenoids from Clavularia viridis using molecular networking techniques. Chromatographic separation of the ethyl acetate fraction results in the isolation of this compound, among other clavirolides . The synthetic route typically includes steps such as conjugate addition-enolate trapping and enantioselective conjugate additions, which are crucial for constructing the tricyclic tetradecane scaffold .
Industrial Production Methods: The compound is primarily obtained through laboratory-scale isolation from marine sources, specifically the soft coral Clavularia viridis .
化学反応の分析
Types of Reactions: Clavirolide L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can be used to replace certain functional groups with others, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.
科学的研究の応用
Clavirolide L has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of dolabellane-type diterpenoids.
Biology: this compound is used to investigate the biological activities of marine-derived natural products.
Medicine: Its significant inhibition against HIV-1 makes it a promising candidate for antiviral research
作用機序
Clavirolide L exerts its effects by inhibiting HIV-1 without targeting the reverse transcriptase enzyme. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with viral replication and assembly processes .
類似化合物との比較
Clavirolide G: Another dolabellane-type diterpenoid with similar structural features and biological activities.
Dolabelladienetriol: Known for its potent inhibition of HIV-1 replication through reverse transcriptase inhibition.
Uniqueness: Clavirolide L is unique due to its specific tricyclic tetradecane scaffold and its ability to inhibit HIV-1 without affecting the reverse transcriptase enzyme. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable subject for further research .
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(1S,3S,4S,5R,8S,10R,17S)-1,4,8,13-tetramethyl-11-oxatetracyclo[8.6.1.03,5.014,17]heptadec-13-ene-6,12-dione |
InChI |
InChI=1S/C20H28O3/c1-10-7-15(21)17-11(2)14(17)9-20(4)6-5-13-12(3)19(22)23-16(8-10)18(13)20/h10-11,14,16-18H,5-9H2,1-4H3/t10-,11+,14+,16-,17-,18+,20+/m1/s1 |
InChIキー |
SZYRDTBIDUQRMW-KUWPMKQLSA-N |
異性体SMILES |
C[C@H]1C[C@@H]2[C@@H]3C(=C(C(=O)O2)C)CC[C@]3(C[C@H]4[C@@H]([C@H]4C(=O)C1)C)C |
正規SMILES |
CC1CC2C3C(=C(C(=O)O2)C)CCC3(CC4C(C4C(=O)C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


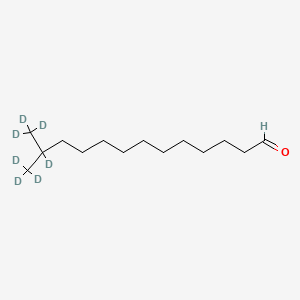
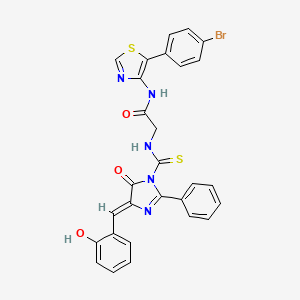


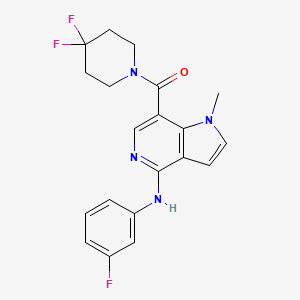
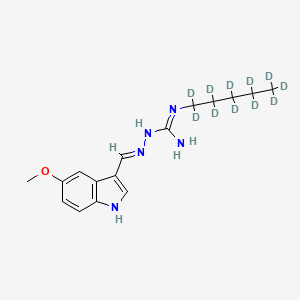

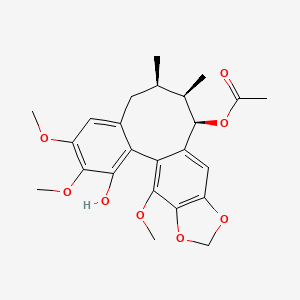
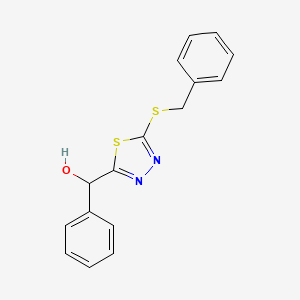
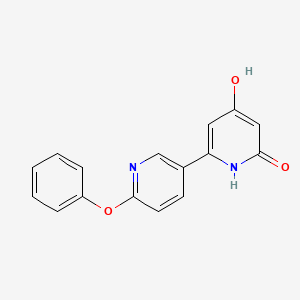
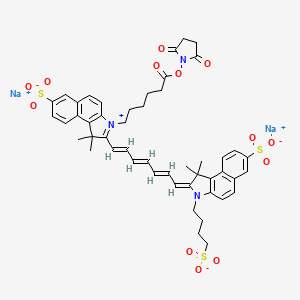
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
